N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]ACETAMIDE
Overview
Description
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]ACETAMIDE typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of green chemistry principles, such as the use of carbon dioxide as a raw material, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, dimethylformamide as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the production of materials like fluorescence sensors and electroluminescent devices.
Mechanism of Action
The mechanism of action of N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1,3-benzothiazol-2-yl)acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]ACETAMIDE stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-6(15)12-9(11)14-10-13-7-4-2-3-5-8(7)16-10/h2-5H,1H3,(H3,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWACZMNUNHITN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=NC1=NC2=CC=CC=C2S1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=N/C1=NC2=CC=CC=C2S1)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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